molecular formula C9H17ClN2 B1425991 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride CAS No. 1258638-34-4

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Cat. No. B1425991
M. Wt: 188.7 g/mol
InChI Key: NUHCLOXIBBTQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride” is a chemical compound with the CAS Number: 1258638-34-4 . It has a molecular weight of 188.7 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8,11H,3-6H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The compound is stable at room temperature .

Scientific Research Applications

Quality Control and Stability Studies

  • Assay Method Development : 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride's application includes the development of a high-performance liquid chromatographic assay method. This method is crucial for quality control and stability studies of new pharmaceutical compounds (Dwivedi et al., 2003).

Synthesis and Anticancer Activity

  • Microwave-Assisted Synthesis : The compound plays a role in microwave-assisted one-pot synthesis of polysubstituted 4H-Pyran derivatives, which are evaluated for anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Growth-Promoting Activity

  • Agricultural Applications : A derivative of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride showed significant growth-promoting activity in agricultural settings, specifically enhancing the productivity of beetroot seeds and potatoes (Omirzak et al., 2013).

Structural Analysis and Characterization

  • Crystallography Studies : The compound's structure has been analyzed through crystallography, providing detailed information on its molecular configuration and interactions in the crystalline form (Fun et al., 2012).

Corrosion Inhibition

  • Metal Surface Protection : Piperidine derivatives, including 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, are studied for their potential in inhibiting corrosion on iron surfaces, as explored through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Chemical Synthesis and Drug Development

  • Aurora Kinase Inhibition : Research indicates potential application in the synthesis of compounds inhibiting Aurora A, which can be significant in cancer treatment (ヘンリー,ジェームズ, 2006).

Cytotoxicity and Enzyme Inhibition

  • Biomedical Research : Some derivatives of the compound have shown cytotoxicity and carbonic anhydrase inhibitory activities, highlighting their potential in biomedical research and therapy (Unluer et al., 2016).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements .

properties

IUPAC Name

2-methyl-2-piperidin-4-ylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCLOXIBBTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 2
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 3
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 4
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 5
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 6
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.